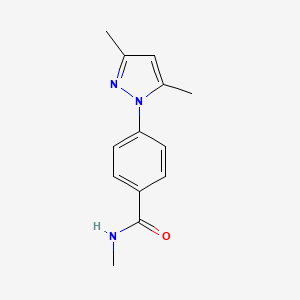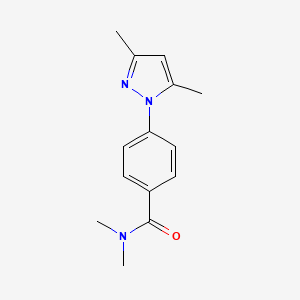
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects. Despite its potential therapeutic benefits, U-47700 has also been associated with several adverse effects, including addiction, respiratory depression, and death.
Wirkmechanismus
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide acts as a selective agonist at the mu-opioid receptor, which is the primary target of most opioid drugs. By binding to this receptor, N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide produces a range of physiological and psychological effects, including pain relief, sedation, and euphoria. However, its high potency and rapid onset of action also increase the risk of respiratory depression and overdose.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has a range of biochemical and physiological effects that are mediated by its interaction with the mu-opioid receptor. These effects include the inhibition of pain transmission in the spinal cord, the activation of reward pathways in the brain, and the suppression of respiratory function. However, prolonged use of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide can lead to the development of tolerance, dependence, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has several advantages as a research tool, including its high potency, selectivity for the mu-opioid receptor, and rapid onset of action. However, its potential for abuse and toxicity also pose significant limitations for laboratory experiments. Researchers must take appropriate precautions to ensure the safe handling and disposal of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide, and must also be aware of its potential for addiction and overdose.
Zukünftige Richtungen
There are several areas of future research that could help to improve our understanding of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide and its potential therapeutic applications. These include:
1. The development of safer and more effective opioid drugs that can provide pain relief without the risk of addiction and overdose.
2. The investigation of the molecular mechanisms that underlie the development of tolerance and dependence to opioids, with the goal of identifying new targets for therapeutic intervention.
3. The exploration of novel pharmacological approaches to pain management, such as the use of non-opioid analgesics, neurostimulation, and gene therapy.
4. The development of new methods for the detection and analysis of novel psychoactive substances, including N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide, in biological samples and forensic investigations.
5. The evaluation of the long-term health effects of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide use, including its potential for organ toxicity, cognitive impairment, and psychiatric disorders.
Conclusion:
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. While it has potential therapeutic applications, its high potency and rapid onset of action also increase the risk of addiction, respiratory depression, and overdose. Further research is needed to improve our understanding of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide and its potential therapeutic applications, as well as to develop safer and more effective treatments for pain management.
Synthesemethoden
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide can be synthesized through a multi-step process that involves the condensation of 3-acetylphenylacetonitrile and 2-bromo-1-phenylethanone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has been extensively studied in the field of pharmacology and toxicology. Its potent analgesic effects have been demonstrated in animal models, and it has been shown to be effective in treating pain associated with cancer and other chronic conditions. Additionally, N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has been used as a research tool to investigate the mechanisms of opioid receptor activation and the development of opioid tolerance and dependence.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(24)17-8-5-9-19(12-17)22-21(26)18-13-20(25)23(14-18)11-10-16-6-3-2-4-7-16/h2-9,12,18H,10-11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMRRHWUHHMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)


![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)